N,N,N',N'-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide
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Overview
Description
N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE: is an organic compound that belongs to the class of amides It is characterized by the presence of four prop-2-en-1-yl groups attached to the nitrogen atoms of the benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with prop-2-en-1-amine to yield the desired amide.
Industrial Production Methods: In an industrial setting, the production of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups of the amide, potentially converting them to amines.
Substitution: The prop-2-en-1-yl groups can participate in substitution reactions, such as nucleophilic substitution, where the double bond can be attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced amide derivatives.
Substitution: Substituted prop-2-en-1-yl derivatives.
Scientific Research Applications
Chemistry: N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology and Medicine: The compound’s amide functionality makes it a potential candidate for drug development, where it can be used to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE is largely dependent on its chemical structure. The prop-2-en-1-yl groups can interact with various molecular targets through mechanisms such as hydrogen bonding, van der Waals interactions, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
- N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DIAMINE
- N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXYLIC ACID
Uniqueness: N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE is unique due to its specific amide functionality, which imparts distinct chemical and physical properties compared to its analogs. The presence of the amide groups enhances its potential for hydrogen bonding and interaction with other molecules, making it a versatile compound in various applications.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(prop-2-enyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-13-21(14-6-2)19(23)17-9-11-18(12-10-17)20(24)22(15-7-3)16-8-4/h5-12H,1-4,13-16H2 |
InChI Key |
RXSSIIDGKXARIZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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